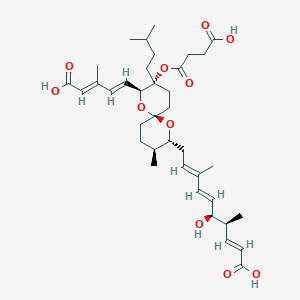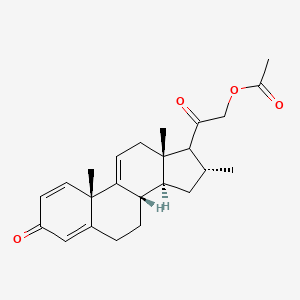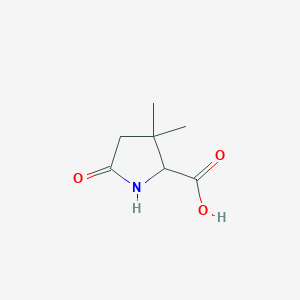
Loracarbef-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loracarbef is a carbacephem antibiotic that is sometimes grouped together with the second-generation cephalosporin antibiotics . It is a synthetic “carba” analog of cefaclor and is more stable . Loracarbef was used to treat infections of the lungs, maxillary sinuses, throat, skin, and urinary tract .
Synthesis Analysis
Loracarbef is synthesized chemically with no microbial fermentation steps . An efficient pNB esterase enzyme was needed to catalyze deprotection . Through sequential generations of random mutagenesis and screening, the evolution of an esterase for deprotection of an antibiotic p-nitrobenzyl ester in aqueous-organic solvents was directed .
Molecular Structure Analysis
The chemical formula of Loracarbef is C16H16ClN3O4 . It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group . This change gives greater chemical stability in solution and allows storage at room temperature .
Chemical Reactions Analysis
The degradation of loracarbef was studied at pH 5 (50 °C) and in unbuffered water (room temperature) . The degradation products were isolated from unbuffered solutions of loracarbef (6.5 g/L) stored at room temperature for at least 10 weeks prior to preparative HPLC isolation .
Safety And Hazards
Loracarbef should be taken at least 1 hour before or at least 2 hours after meals . The presence of other medical problems may affect the use of this medicine. For example, kidney disease may increase the blood level of loracarbef, increasing the chance of side effects . The most common adverse effect with loracarbef is diarrhea .
Orientations Futures
The dose of Loracarbef will be different for different patients. The amount of medicine that you take depends on the strength of the medicine. Also, the number of doses you take each day, the time allowed between doses, and the length of time you take the medicine depend on the medical problem for which you are using the medicine .
Propriétés
Numéro CAS |
1346597-29-2 |
|---|---|
Nom du produit |
Loracarbef-d5 |
Formule moléculaire |
C₁₆H₁₁D₅ClN₃O₄ |
Poids moléculaire |
354.8 |
Synonymes |
(6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Lorabid-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)


![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)



